1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a methoxy group substituted with a 4-methylphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of the methoxy and methyl groups through substitution reactions. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]benzene: Lacks the nitro group, leading to different chemical properties and reactivity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-aminobenzene: Contains an amino group instead of a nitro group, resulting in different biological activity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-hydroxybenzene:
Uniqueness
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is unique due to the combination of its nitro group and methoxy-substituted aromatic ring. This combination imparts specific reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-14(7-5-11)10-20-15-8-12(2)16(17(18)19)13(3)9-15/h4-9H,10H2,1-3H3 |
InChI Key |
KYJYWVJGWLANQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.